1-Ethyl 3-methyl piperidine-1,3-dicarboxylate
Overview
Description
1-Ethyl 3-methyl piperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate involves several steps. One common method includes the reaction of piperidine with ethyl chloroformate and methyl chloroformate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl 3-methyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
1-Ethyl 3-methyl piperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Ethyl 3-methyl piperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: This compound has a similar piperidine backbone but with different substituents, leading to variations in its chemical and biological properties.
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate: Another similar compound with different positional isomers, which can affect its reactivity and applications.
Biological Activity
1-Ethyl 3-methyl piperidine-1,3-dicarboxylate (EMPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of EMPD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
EMPD is characterized by its piperidine ring structure with two carboxylate groups. Its molecular formula is , and it possesses a molecular weight of 187.20 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which influence its biological activity and therapeutic potential.
Biological Activities
Antimicrobial Properties
Recent studies have demonstrated that EMPD exhibits notable antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been identified as a primary mechanism of action, leading to cell lysis and death.
Anticancer Activity
EMPD has shown promise as an anticancer agent in several preclinical studies. It has been reported to inhibit the proliferation of cancer cell lines, including breast and pancreatic cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
The biological activity of EMPD is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : EMPD may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : The compound has been shown to bind to certain receptors, influencing downstream signaling cascades that regulate cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at the University of Groningen evaluated EMPD's effectiveness against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial viability at sub-micromolar concentrations.
- Anticancer Research : In a comparative study assessing various piperidine derivatives, EMPD was found to exhibit superior growth inhibition in human breast cancer MCF-7 cells compared to other compounds in its class. The study highlighted the compound's potential as a lead candidate for further drug development.
Table 1: Summary of Biological Activities of EMPD
Properties
IUPAC Name |
1-O-ethyl 3-O-methyl piperidine-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-10(13)11-6-4-5-8(7-11)9(12)14-2/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELILEJUDBAGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662911 | |
Record name | 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126291-63-2 | |
Record name | 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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